molecular formula C12H13NO B14666662 1-Benzyl-4-ethenyl-azetidin-2-one CAS No. 39919-84-1

1-Benzyl-4-ethenyl-azetidin-2-one

Katalognummer: B14666662
CAS-Nummer: 39919-84-1
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: UMOITRUALHFMBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-ethenyl-azetidin-2-one is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring system is known for its ring strain, which imparts unique reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethenyl-azetidin-2-one can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation can yield azetidines .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ catalysts and optimized reaction conditions to facilitate efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-4-ethenyl-azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-ethenyl-azetidin-2-one involves its interaction with molecular targets and pathways. In medicinal applications, the compound can inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Benzyl-4-ethenyl-azetidin-2-one is unique due to its benzyl and ethenyl substituents, which enhance its reactivity and potential applications. These substituents provide additional sites for chemical modification, making the compound versatile for various synthetic and industrial purposes.

Eigenschaften

CAS-Nummer

39919-84-1

Molekularformel

C12H13NO

Molekulargewicht

187.24 g/mol

IUPAC-Name

1-benzyl-4-ethenylazetidin-2-one

InChI

InChI=1S/C12H13NO/c1-2-11-8-12(14)13(11)9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2

InChI-Schlüssel

UMOITRUALHFMBK-UHFFFAOYSA-N

Kanonische SMILES

C=CC1CC(=O)N1CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.